tert-butyl 5-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
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Overview
Description
Tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the tert-butyl and bromo substituents.
Chemical Reactions Analysis
Tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions for these reactions include methanesulfonic acid for oxidation, hydrogen gas with palladium for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound’s potential biological activities make it a candidate for studying various biological processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate can be compared with other indole derivatives such as:
Tert-butyl 5-bromo-1H-indole-1-carboxylate: Similar in structure but lacks the pyrido ring.
Tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate: Contains a dihydropyridine ring instead of the indole ring
The uniqueness of tert-butyl 5-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carboxylate lies in its specific combination of the indole and pyrido rings, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C16H19BrN2O2 |
---|---|
Molecular Weight |
351.24 g/mol |
IUPAC Name |
tert-butyl 5-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-8-7-10-13(9-19)18-12-6-4-5-11(17)14(10)12/h4-6,18H,7-9H2,1-3H3 |
InChI Key |
FACDVCARUYFQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
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